REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[CH:8]=1.[O:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.[Cl-].[NH4+]>O1CCCC1>[Br:13][C:9]1[CH:8]=[C:7]([C:17]2[CH2:18][CH2:19][O:14][CH2:15][CH:16]=2)[CH:12]=[CH:11][CH:10]=1 |f:3.4|
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Name
|
|
Quantity
|
37.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC=C1)Br
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Name
|
|
Quantity
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469 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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O1CCC(CC1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at the same temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixture was stirred at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
After stirring at room temperature for four hours
|
Duration
|
4 h
|
Type
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CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
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Details
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the organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
|
Type
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DISSOLUTION
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Details
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the resulting residue was dissolved in toluene (400 mL)
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Type
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ADDITION
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Details
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p-Toluenesulfonic acid monohydrate (2 g) was added
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Type
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STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
purified by NH-silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |